molecular formula C12H27O3P B093591 DIETHYL 1-OCTYLPHOSPHONATE CAS No. 1068-07-1

DIETHYL 1-OCTYLPHOSPHONATE

Cat. No.: B093591
CAS No.: 1068-07-1
M. Wt: 250.31 g/mol
InChI Key: MVDVRXOWIPONFY-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Compounds

The journey into organophosphorus chemistry began in the early 19th century. researchgate.net The first synthesis of an organophosphorus (OP) compound is credited to the French chemist Jean Pierre Boudet in the early 1800s, who produced traces of what was described as "phosphoric ether". researchgate.net However, it was not until 1848 that Franz Anton Voegeli synthesized the first distinct OP compound, triethyl phosphate (B84403). researchgate.net A few years later, in 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later discovered to be the first OP compound with anticholinesterase properties. researchgate.netmdpi.com

The 20th century saw a rapid expansion in the field, largely driven by the work of German chemist Gerhard Schrader and his team at I. G. Farben in the 1930s and 1940s. semanticscholar.org Their research led to the synthesis of approximately 2,000 OP compounds, including parathion (B1678463) as a pesticide and nerve agents such as tabun, sarin, and soman. semanticscholar.org Following World War II, the chemistry of organophosphorus compounds developed swiftly, leading to their widespread use in agriculture as insecticides, particularly after many organochlorine pesticides were banned in the 1970s. researchgate.netnih.gov

YearScientist/GroupKey Development
Early 1800sJean Pierre BoudetGenerated traces of "phosphoric ether" researchgate.net
1848Franz Anton VoegeliSynthesized the first OP compound, triethyl phosphate researchgate.net
1854Philippe de ClermontSynthesized tetraethyl pyrophosphate (TEPP) researchgate.netmdpi.com
1934–1944Gerhard SchraderSynthesized about 2,000 OP compounds, including parathion and nerve agents semanticscholar.org

Significance of Phosphorus-Carbon (P-C) Bond in Chemical Synthesis and Biological Systems

The phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, defining a vast class of compounds with diverse applications. acs.org In chemical synthesis, the formation of P-C bonds is a critical step in creating compounds used as ligands for catalysis, flame retardants, pesticides, and emerging materials. acs.orgrsc.org The versatility of the P-C bond allows for the construction of complex molecules with tailored properties. acs.org

In biological systems, the P-C bond is found in naturally occurring compounds known as phosphonates. rsc.org These compounds are present in a wide range of organisms, from bacteria to lower eukaryotes, where they are components of cell membranes and can act as antimetabolites. rsc.org The P-C bond is significantly more stable chemically than the phosphorus-oxygen (P-O) bond found in phosphates, which are ubiquitous in biology. rsc.org This stability may offer a biological advantage by conserving phosphorus, a critical nutrient, from being easily broken down by competitors. rsc.org Phosphorus, in the form of phosphate, is essential for all known life, playing a central role in the structure of DNA and RNA, energy transfer via adenosine (B11128) triphosphate (ATP), and the composition of cell membranes. stmarys-ca.eduunf.eduyoutube.com The P-C bond in phosphonates represents a distinct branch of phosphorus biochemistry. rsc.org

Classification and Structural Diversity of Phosphonates

Phosphonates are a class of organophosphorus compounds characterized by the presence of a direct carbon-to-phosphorus bond, with the general structure C-PO(OR)₂. wikipedia.org They are structurally derived from phosphonic acid and feature a tetrahedral phosphorus center. wikipedia.orgclearsolutionsusa.com

The structural diversity of phosphonates is extensive and contributes to their wide range of applications. uoc.grscience.gov This diversity arises from several factors:

The nature of the organic group (R') attached to the phosphorus atom: This group can be a simple alkyl or aryl chain, or a more complex structure containing other functional groups.

The number of phosphonate (B1237965) groups: Molecules can contain one or more phosphonate groups. For instance, bisphosphonates, which contain two phosphonate moieties, are an important class of drugs used in the treatment of osteoporosis. wikipedia.org

The presence of other functional groups: The incorporation of groups like hydroxyl, carboxylate, or amine groups into the phosphonate molecule can significantly alter its chemical and physical properties. uoc.gr For example, adding an amine group enhances the metal-binding capabilities of the phosphonate, making compounds like NTMP and EDTMP effective chelating agents. wikipedia.org

This structural variety allows phosphonates to be used in fields ranging from medicine and agriculture to industrial water treatment and material science. wikipedia.orguoc.gr

Overview of Diethyl 1-Octylphosphonate within the Phosphonate Class

This compound is a specific example of a phosphonate ester. It falls within the broad class of phosphonates and is characterized by a direct bond between a phosphorus atom and an eight-carbon alkyl chain (an octyl group). The phosphorus center is also bonded to two ethoxy (-OCH₂CH₃) groups.

Its chemical identity is defined by the following:

CAS Number: 1068-07-1 scbt.com

Molecular Formula: C₁₂H₂₇O₃P scbt.com

Molecular Weight: 250.31 g/mol scbt.com

IUPAC Name: 1-diethoxyphosphoryloctane fishersci.ca

As a phosphonate ester, this compound exemplifies the core structural feature of this class of compounds—the stable carbon-phosphorus bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryloctane
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InChI

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVRXOWIPONFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074442
Record name Phosphonic acid, octyl-, diethyl ester
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Molecular Weight

250.31 g/mol
Source PubChem
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CAS No.

1068-07-1
Record name Diethyl P-octylphosphonate
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Record name Diethyl octylphosphonate
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Record name Phosphonic acid, octyl-, diethyl ester
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Record name Diethyl octylphosphonate
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Synthesis and Chemical Transformations of Diethyl 1 Octylphosphonate

Classical and Modern Synthetic Methodologies

The formation of the carbon-phosphorus (C-P) bond in diethyl 1-octylphosphonate is primarily achieved through two main reaction types: the Michaelis-Arbuzov reaction and hydrophosphorylation.

Michaelis-Arbuzov Reaction and its Variants

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a P-C bond. jk-sci.comwikipedia.orgnih.gov The classical reaction involves the transformation of a trivalent phosphite (B83602) ester, such as triethyl phosphite, into a pentavalent phosphonate (B1237965) upon reaction with an alkyl halide like 1-bromooctane (B94149). nih.govresearchgate.net

This reaction is widely utilized for synthesizing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The general transformation involves reacting a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species and a new alkyl halide. wikipedia.orgnih.gov

The reaction proceeds through a two-step mechanism. organic-chemistry.org

Nucleophilic Attack: The reaction initiates with a bimolecular nucleophilic substitution (SN2) attack. The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide. jk-sci.comwikipedia.org This step results in the formation of a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the alkoxy carbons of the phosphonium intermediate, displacing the oxygen and yielding the final dialkyl alkylphosphonate and an alkyl halide. jk-sci.comwikipedia.org

In the synthesis of this compound from triethyl phosphite and an octyl halide, the halide ion would dealkylate the triethoxyphosphonium cation by attacking an ethyl group, forming ethyl halide as a byproduct.

Scope and Limitations of the Michaelis-Arbuzov Reaction for Phosphonate Synthesis

The Michaelis-Arbuzov reaction is a versatile and widely used method, but it has certain limitations. chinesechemsoc.orgchinesechemsoc.org

Scope:

Alkyl Halides: The reaction works best with primary alkyl halides. jk-sci.com Benzyl halides also react effectively. jk-sci.com The reactivity of the halide follows the order: R-I > R-Br > R-Cl. jk-sci.com

Phosphorus Reactants: The reactivity of the phosphorus-containing reactant increases from phosphites (least reactive) to phosphonites and phosphinites (most reactive). wikipedia.org Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down. jk-sci.comwikipedia.org

Limitations:

Reaction Conditions: The reaction often requires high temperatures, typically between 120°C and 160°C, which can lead to side reactions. wikipedia.orgchinesechemsoc.org

Substrate Reactivity: Secondary and tertiary alkyl halides are generally poor substrates and may lead to elimination reactions instead of substitution. chinesechemsoc.org Aryl and vinyl halides are typically unreactive under standard conditions. jk-sci.com

Functional Group Tolerance: The high temperatures required can limit the compatibility of the reaction with sensitive functional groups. chinesechemsoc.org For instance, α-bromo- and α-chloroketones can undergo a competing Perkow reaction. wikipedia.org

Byproduct Competition: The alkyl halide generated during the dealkylation step can sometimes compete with the starting alkyl halide, leading to a mixture of products or simple isomerization of the phosphite. chinesechemsoc.org

A summary of reactant suitability for the Michaelis-Arbuzov reaction is presented below.

Reactant TypeSuitability & Notes
Alkyl Halides
PrimaryReact readily. jk-sci.com
SecondaryOften do not participate effectively. jk-sci.com
TertiaryGenerally do not react or lead to elimination. chinesechemsoc.org
BenzylReact effectively. jk-sci.com
Aryl/VinylGenerally unreactive. jk-sci.com
Phosphorus Reactants
Trialkyl PhosphitesLeast reactive class, require high temperatures (120-160 °C). wikipedia.org
PhosphonitesMore reactive than phosphites. wikipedia.org
PhosphinitesMost reactive class, may require less heating (e.g., 45 °C). wikipedia.org
Microwave-Assisted Michaelis-Arbuzov Synthesis

To address the limitations of classical heating, microwave-assisted synthesis has emerged as an efficient and environmentally friendly alternative. rsc.org This technique has been successfully applied to the Michaelis-Arbuzov reaction for preparing various phosphonates. nih.gov

Advantages:

Reduced Reaction Times: Microwave irradiation can significantly shorten the time required for the reaction to complete.

Solvent-Free Conditions: The reaction can often be performed without a solvent, simplifying purification and reducing waste. rsc.org

High Yields: This method typically provides high yields of the desired phosphonate product. rsc.org

Research has shown that the microwave-assisted, solventless reaction of trialkyl phosphites with haloalkanes using just one equivalent of each reactant leads to high yields of pure products, making it a profitable process for producing key intermediates for various applications. rsc.org

In recent years, there has been a significant push towards developing more sustainable chemical processes. For the Michaelis-Arbuzov reaction, this includes catalyst-free methods and other green chemistry initiatives. mdpi.com

Solvent-Free Synthesis: A notable advancement is the development of a solvent- and catalyst-free procedure for the Michaelis-Arbuzov reaction under flow conditions. acs.orgnih.gov This method allows for the production of a variety of alkylphosphonates with very short reaction times (ranging from 8 to 50 minutes) and excellent conversions. acs.orgnih.govresearchgate.net The isolation of products is straightforward due to the absence of solvent and the high purity of the crude product. acs.orgnih.gov

Alcohol-Based Reactions: To avoid the use of alkyl halides, a green approach utilizing alcohols in the presence of a catalyst like tetrabutylammonium (B224687) iodide has been developed. mdpi.com While this works well for benzylic and allylic alcohols, its application to aliphatic alcohols like octanol (B41247) for synthesizing this compound can be less efficient, potentially leading to mixtures of products. mdpi.com

Metal-Free Catalysis: A metal-free, dehydrative version of the Michaelis-Arbuzov reaction has been achieved for primary alcohols using trimethyliodosilane (TMSI) as a catalyst, offering a green method for synthesizing tertiary phosphine oxides. rsc.org

Hydrophosphorylation Reactions

Hydrophosphorylation presents an alternative route for the synthesis of this compound. This reaction involves the addition of a P-H bond across a double bond of an alkene, such as 1-octene (B94956). nih.govacs.org

A facile method for synthesizing organophosphonates from alkenes and dialkyl phosphites has been developed using a Manganese(II) catalyst under air. nih.govacs.org In a specific example, the reaction of 1-octene with diethyl phosphite in the presence of 5 mol % of manganese(II) acetate (B1210297) (Mn(OAc)₂) at 90°C under air yielded this compound in 78% yield. nih.govacs.orgresearchgate.netebi.ac.uk A minor byproduct, diethyl (2-hexyl)decylphosphonate, was also formed in 6% yield. nih.govresearchgate.netebi.ac.uk This reaction is believed to proceed through a radical process. acs.org

Other transition metals, such as palladium and rhodium, have also been employed to catalyze the hydrophosphorylation of alkenes. researchgate.net Palladium catalysts tend to favor the formation of Markovnikov adducts, while rhodium complexes typically yield anti-Markovnikov products. researchgate.net

One-Pot Synthesis Strategies for Phosphonates

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. Several one-pot procedures have been developed for the synthesis of various phosphonates, which can be adapted for this compound. For instance, a one-pot, three-component reaction of aldehydes, amines, and dialkyl phosphites, known as the Kabachnik–Fields reaction, is a common method for preparing α-aminophosphonates. While not a direct synthesis of this compound, the principles of one-pot reactions, such as tandem Knoevenagel condensation followed by a phospha-Michael addition, are relevant to the broader field of phosphonate synthesis.

More directly applicable is the one-pot synthesis of phosphonates through the selective monosubstitution of phosphoryl chloride with organozinc reagents, followed by reaction with an alcohol. This approach allows for the synthesis of various phosphonates, including those with long alkyl chains like dioctyl octylphosphonate.

Another innovative one-step method involves the nonhydrolytic sol-gel synthesis of mesoporous TiO₂-octylphosphonate hybrid materials. This is achieved through the reaction of titanium tetraisopropoxide, this compound, and acetophenone (B1666503) at high temperatures.

Alternative Synthetic Routes to this compound and Related Octylphosphonates

The Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 1-bromooctane.

Another approach involves the reaction of a mixed silyl-alkyl phosphite with an aldehyde, which can be used to prepare compounds like diethyl 1-(trimethylsiloxy)octylphosphonate.

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at either the phosphonyl group or the octyl chain to generate a range of derivatives with tailored properties.

Reactions at the Phosphonyl Group

The phosphonyl group is a key site for chemical modification. This compound can serve as a precursor for other phosphonate derivatives. For example, it can be hydrolyzed to the corresponding octylphosphonic acid. It can also be converted to 1-octylphosphonic dichloride.

Furthermore, mixed phosphonates can be synthesized through the direct aryloxylation or alkyloxylation of dialkyl phosphonates. This allows for the replacement of one of the ethyl groups with another alkyl or aryl group, leading to a diverse range of mixed phosphonates.

Modifications of the Octyl Chain

While less common, modifications to the octyl chain can also be envisioned. Standard alkane functionalization reactions could potentially be applied, although the reactivity of the phosphonate group would need to be considered.

Applications and Functional Roles in Advanced Materials Science

Flame Retardancy Mechanisms and Applications

Organophosphorus compounds are recognized as effective flame retardants and are considered alternatives to halogenated counterparts due to their chemical versatility and high efficiency at low concentrations. rsc.org Their mechanisms of action are complex and can occur in either the solid (condensed) phase or the gas phase of a burning material, or a combination of both. mdpi.comfrontiersin.org

Organophosphorus flame retardants function by interrupting the combustion cycle. nih.gov This can be achieved through chemical and physical actions that cool the substrate, dilute the flammable gases, or form a protective barrier. nih.gov The specific action is dependent on the structure of the organophosphorus compound, the nature of the polymer it is incorporated into, and the conditions of combustion. mdpi.com Phosphonates, a class to which Diethyl 1-octylphosphonate belongs, are known to be active in both the condensed and/or gaseous phases. mdpi.com

The general mechanism for organophosphorus flame retardants involves thermal decomposition to produce phosphorus-containing acids. mdpi.com These acids can then catalyze reactions in the polymer that lead to the formation of a char layer, or they can release volatile phosphorus-containing radicals into the gas phase to inhibit flame propagation. nih.govresearchgate.net

In the condensed phase, the primary role of phosphorus flame retardants is to alter the decomposition of the polymer to promote the formation of a protective char layer. frontiersin.org This char acts as a barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. mdpi.comfrontiersin.org

The thermal degradation of organophosphorus compounds can yield phosphoric acid and polyphosphoric acid. mdpi.comnih.gov These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix. mdpi.com This process encourages the formation of a stable, carbonaceous char. frontiersin.org For polymers containing oxygen, such as polyesters and polyamides, this condensed-phase activity is particularly effective. mdpi.com The long alkyl chain in this compound may influence its compatibility and interaction with the polymer matrix, potentially affecting the efficiency of char formation.

Key Factors in Char Formation Enhancement by Organophosphorus Compounds
FactorDescriptionRelevance to this compound
Acid CatalysisPhosphorus acids produced during decomposition catalyze polymer dehydration and cross-linking. mdpi.comExpected to be a primary mechanism, leading to a carbonaceous residue.
Polymer TypeMore effective in oxygen-containing polymers. mdpi.comEfficacy will depend on the polymer matrix it is incorporated into.
Alkyl Chain LengthInfluences compatibility and decomposition temperature. jst.go.jpThe octyl group likely affects its thermal stability and interaction with the polymer.

Intumescence is a specific type of charring where the material swells to form a thick, porous, and insulating layer. This process typically involves three components: an acid source, a carbon source, and a blowing agent. Organophosphorus compounds can act as the acid source. Upon heating, they decompose to produce phosphoric acid, which then reacts with a carbonific agent (like a polyol) to form a char. Simultaneously, a blowing agent releases non-flammable gases, causing the char to expand.

In some systems, phosphorus-based flame retardants can form a glass-like molten layer on the surface of the burning material. nih.gov This inorganic glass acts as a further barrier to heat and mass transfer, effectively sealing the polymer surface and preventing the escape of flammable gases. nih.gov

In the gas phase, the flame retardant action of organophosphorus compounds is primarily due to a radical trapping mechanism. nih.gov During combustion, highly reactive radicals, such as H• and OH•, are generated and are crucial for sustaining the flame.

Upon thermal decomposition, organophosphorus compounds can release volatile phosphorus-containing species, such as PO• and PO₂• radicals, into the flame. nih.gov These phosphorus radicals are highly effective at scavenging the H• and OH• radicals, thereby interrupting the chain reactions of combustion and extinguishing the flame. rsc.orgnih.gov The efficiency of this gas-phase action is dependent on the volatility of the phosphorus species generated. researchgate.netnih.gov For alkyl phosphonates, the thermal stability and the nature of the decomposition products will determine the extent of their gas-phase activity. researchgate.netmdpi.combookpi.org

Gas-Phase Flame Retardancy Mechanisms
MechanismDescriptionKey Phosphorus Species
Radical ScavengingVolatile phosphorus compounds trap highly reactive H• and OH• radicals in the flame, interrupting the combustion chain reaction. rsc.orgnih.govPO•, PO₂• nih.gov
Dilution EffectRelease of non-combustible gases dilutes the concentration of flammable gases and oxygen. nih.govWater vapor, ammonia (B1221849) (in P-N systems)

Gas-Phase Action of Phosphorus Flame Retardants

Radical Scavenging and Flame Inhibition

There is a lack of specific scientific literature detailing the radical scavenging and flame inhibition mechanisms of this compound. While organophosphorus compounds are known to act as flame retardants, often through gas-phase radical scavenging (e.g., trapping H• and OH• radicals) or condensed-phase char formation, specific studies quantifying these effects for this compound are not available. Research on similar molecules, such as diethyl vinyl phosphonate (B1237965), has shown some flame-retardant effects in copolymers, but these findings cannot be directly extrapolated to this compound. mdpi.com

Synergistic Effects with Co-additives in Flame Retardant Formulations

No specific research data or documented studies were found regarding the synergistic effects of this compound with co-additives in flame retardant formulations. The scientific literature extensively covers the synergistic behavior of other organophosphorus compounds, such as aluminum diethylphosphinate, with nitrogen-containing compounds like melamine (B1676169) or with other flame retardants to enhance the fire resistance of polymers. mdpi.comrsc.orgnih.govf1000research.commdpi.comresearchgate.net However, similar studies involving this compound have not been identified.

Integration of this compound in Polymer Composites

Detailed research on the specific integration of this compound into polymer composites, particularly the types specified below, is not present in the available scientific literature.

There are no available research findings or data on the use of this compound in the formulation of polypropylene-titanium phosphonate nanocomposites. General research on polypropylene (B1209903) composites often involves various fillers and flame retardants to improve their mechanical and thermal properties, but specific studies involving this compound in this context are absent. researchgate.netktu.lt

Similarly, no specific studies or data have been found concerning the integration of this compound into polystyrene-titanium phosphonate composites. The modification of polystyrene with various additives to enhance its properties is a broad area of research, but the role of this compound in this specific composite system has not been documented. researchgate.net

Application in Solvent Extraction and Separation Technologies

Chelate Extraction Principles

Chelate extraction is a powerful mechanism for selectively removing metal ions from aqueous solutions. This process involves the formation of a stable, cyclic complex between a metal ion and a chelating agent. While this compound itself is not a classic bidentate or multidentate chelating agent in the traditional sense, its phosphoryl group (P=O) can participate in the coordination sphere of a metal ion. In many systems, the extraction of metal ions by organophosphorus compounds like phosphonates proceeds via the formation of a chelate-like structure where the metal ion is coordinated to the oxygen atoms of the phosphoryl group. The stability of the resulting complex is a key determinant of the extraction efficiency. The formation of these stable, neutral complexes overcomes the high hydration energy of the metal ion, facilitating its transfer into the nonpolar organic phase. The selectivity of the extraction is governed by the affinity of the this compound for specific metal ions, which is influenced by factors such as ionic radius, charge, and the coordination geometry preferred by the metal.

Solvation Extraction Mechanisms

In solvation extraction, the extractant molecule directly solvates the metal species, which is typically a neutral salt, to form an extractable complex. This compound, with its polar phosphoryl group, can act as a solvating extractant. The oxygen atom of the P=O group possesses a partial negative charge and can donate a pair of electrons to a metal cation or a metal salt. This interaction leads to the formation of a solvated complex that is soluble in the organic diluent. This mechanism is particularly relevant for the extraction of metal salts from highly acidic solutions, such as the extraction of uranium from nitric acid solutions. The general equation for a solvation extraction mechanism can be represented as:

Mn+ + nA- + sE(org) ⇌ MAn·sE

Where Mn+ is the metal ion, A- is the anion, E is the extractant (this compound), and 's' is the solvation number, representing the number of extractant molecules associated with the metal salt in the organic phase.

Ion Pair Formation in Extraction Systems

Ion pair formation is another significant mechanism in solvent extraction processes. In this mechanism, a charged metal complex in the aqueous phase pairs with a counter-ion of opposite charge to form a neutral, extractable species. While this compound is a neutral extractant, it can participate in ion-pair extraction in conjunction with other reagents. For instance, if a metal is present as a large, anionic complex in the aqueous phase, a suitable cationic species in the organic phase can form an ion pair with the anionic metal complex, facilitating its extraction. The role of this compound in such systems could be to enhance the solubility of the ion pair in the organic phase or to participate in the solvation of the complex, thereby stabilizing it. The efficiency of ion-pair extraction is highly dependent on the dielectric constant of the organic solvent and the size and charge of the ions involved.

Synergistic Extraction Systems

Synergistic extraction refers to the phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This compound can be a component of synergistic extraction systems. It is often used in combination with other extractants, such as neutral organophosphorus compounds like tri-n-octylphosphine oxide (TOPO) or acidic extractants like di-(2-ethylhexyl)phosphoric acid (D2EHPA).

Applications in Metal Ion Recovery and Environmental Remediation

The principles of solvent extraction utilizing this compound have potential applications in both the recovery of valuable metals and the remediation of environmental contaminants. In hydrometallurgy, this compound could be employed for the selective separation and recovery of metal ions from leach liquors of ores or from industrial process streams. For example, the separation of rare earth elements or the recovery of strategic metals from electronic waste are areas where selective extractants are crucial.

Performance Evaluation of this compound in Specific Separation Processes

The performance of this compound as an extractant is evaluated based on several key parameters, including its extraction efficiency, selectivity, loading capacity, and stripping efficiency. These parameters are typically quantified through laboratory-scale experiments.

Extraction Efficiency: This is often expressed as the distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. A high D value indicates efficient extraction.

Selectivity: This is measured by the separation factor (β), which is the ratio of the distribution ratios of two different metals. A high separation factor indicates that the extractant can effectively separate one metal from another.

Loading Capacity: This refers to the maximum amount of metal that can be extracted by a given amount of the extractant.

Stripping Efficiency: This is the ease with which the extracted metal can be recovered from the organic phase, typically by using an acidic or complexing aqueous solution.

While extensive, publicly available data tables specifically for this compound are limited, the performance of similar organophosphorus extractants provides a basis for understanding its potential. For instance, in the separation of cobalt and nickel, a notoriously difficult separation, organophosphorus reagents have shown significant promise. The table below illustrates hypothetical performance data for the separation of Co(II) and Ni(II) using this compound under specific conditions, based on typical behavior of similar phosphonate extractants.

ParameterValueConditions
Metal Ions Co(II) vs. Ni(II)Aqueous phase: Sulfate medium
Extractant Concentration 0.5 M in kerosene
Aqueous pH 5.5
Distribution Ratio (DCo) 15.8
Distribution Ratio (DNi) 1.2
Separation Factor (βCo/Ni) 13.2
Stripping Agent 2 M H2SO4
Stripping Efficiency (Co) >95%

This table is illustrative and based on the general performance of phosphonate extractants. Actual values for this compound may vary.

Similarly, in the realm of rare earth element (REE) separation, this compound could be evaluated for its ability to separate adjacent lanthanides. The separation factors between neighboring REEs are a critical measure of an extractant's performance in these challenging separations.

ParameterValueConditions
REE Pair Neodymium (Nd) / Praseodymium (Pr)Aqueous phase: Nitrate medium
Extractant System 0.3 M this compound + 0.1 M TOPO in dodecane
Aqueous Acidity 0.1 M HNO3
Separation Factor (βNd/Pr) 2.5

This table is illustrative and based on the general performance of synergistic systems for REE separation. Actual values for this compound may vary.

Further research and detailed experimental studies are necessary to fully characterize the performance of this compound in these and other specific separation processes.

Role in Hybrid Organic-Inorganic Materials Synthesis

This compound serves as a crucial precursor in the synthesis of advanced hybrid organic-inorganic materials. Its molecular structure, featuring a reactive phosphonate group and a stable octyl chain, allows for the integration of organic functionalities into inorganic frameworks at the nanoscale. This integration leads to the development of tailor-made materials with enhanced or entirely new properties suitable for a range of specialized applications. nih.gov

This compound is instrumental in the formation of titanium(IV) phosphonate hybrid materials, where it acts as a modifying agent for titanium dioxide (TiO₂). The phosphonate group readily reacts with titanium precursors, enabling the creation of materials that combine the robustness of an inorganic TiO₂ network with the functionality of organic octyl groups. nih.govnih.gov

A one-step non-hydrolytic sol-gel (NHSG) process is an effective method for preparing mesoporous titanium dioxide-octylphosphonate hybrid materials. nih.govsemanticscholar.org This synthesis involves the reaction of a titanium precursor, such as titanium(IV) isopropoxide, with this compound in the presence of an oxygen donor like acetophenone (B1666503) at elevated temperatures. nih.govresearchgate.net A typical reaction is conducted at 200°C for 12 hours in a solvent such as toluene. nih.govnih.govsemanticscholar.org The use of acetophenone is critical, as it facilitates the reaction; in its absence, this compound does not react with the titanium precursor under the same conditions. nih.govsemanticscholar.org This NHSG route provides a simple and direct method to incorporate octylphosphonate units into the material, creating TiO₂-octylphosphonate hybrids in a single step. nih.gov

The incorporation of this compound has a profound influence on the crystallinity, particle size, and porosity of the resulting titanium phosphonate materials. semanticscholar.org The ratio of phosphorus to titanium (P/Ti) is a key parameter that dictates the final properties of the hybrid material. nih.govnih.gov

For P/Ti ratios up to 0.1, the resulting materials consist of aggregated, roughly spherical nanoparticles of crystalline anatase (a polymorph of TiO₂). nih.govnih.gov In these materials, the octylphosphonate groups are grafted onto the surface of the anatase nanoparticles. nih.gov An increase in the P/Ti ratio leads to a decrease in the crystallite size of the anatase domains. nih.govnih.gov This reduction in crystal size is accompanied by an increase in the specific surface area and a corresponding decrease in pore size. nih.govnih.gov

However, when the P/Ti ratio is increased to 0.2, a significant structural change occurs. The volume fraction of the organic octyl groups exceeds 50%, causing the material to become nonporous. nih.govnih.gov At this concentration, the material is better described as amorphous TiO₂ clusters modified by octylphosphonate units, where the long octyl chains form a continuous organic matrix. nih.govnih.gov

P/Ti RatioCrystallinitySpecific Surface Area (m²/g)Pore Size (nm)Material Description
0.02Crystalline Anatase1608.5Aggregated nanoparticles grafted with octylphosphonate groups. nih.govnih.gov
0.05Crystalline Anatase2006.5Decreased crystallite size, increased surface area. nih.govnih.gov
0.1Crystalline Anatase2505.0Further decrease in crystallite and pore size. nih.govnih.gov
0.2AmorphousNonporousN/AAmorphous TiO₂ clusters in a continuous organic matrix. nih.govnih.gov

The linkage between the inorganic titanium dioxide and the organic octylphosphonate components is achieved through the formation of strong titanium-oxygen-phosphorus (Ti-O-P) bonds. nih.govnih.gov Characterization techniques such as ³¹P magic angle spinning nuclear magnetic resonance confirm the presence of phosphonate species chemically bonded to the TiO₂ network. nih.gov These ionocovalent bonds provide high chemical and thermal stability to the hybrid material. rsc.orguantwerpen.be The strong affinity between the hard Ti(IV) metal ions and the phosphonate groups results in materials that are robust and can withstand harsh chemical environments, even highly acidic conditions (pH ≤ 1). rsc.orguantwerpen.beuhasselt.be This inherent stability is a key advantage of titanium phosphonate materials for long-term applications. uantwerpen.beuhasselt.be

The unique, tunable porous architecture and high stability of titanium phosphonate materials make them suitable for a variety of advanced applications. rsc.orgresearchgate.net The ability to combine an inorganic framework with tailored organic groups allows for the design of materials with specific surface properties. researchgate.net

Porous titanium phosphonates are promising candidates for use in heterogeneous catalysis. researchgate.net Their hydrophilic and acidic porous structures make them effective as solid-acid catalysts. researchgate.net Furthermore, the functionalized porous network can serve as a robust support for catalytically active metal nanoparticles. For instance, mesoporous titanium phosphonate functionalized with carboxylic acid groups has been successfully used as a support for palladium nanoparticles. rsc.org This palladium-loaded material demonstrated high activity and reusability in Suzuki coupling reactions, highlighting the potential of these hybrid materials as efficient and recoverable catalyst systems. rsc.org The synergy between the metal centers and the tunable organic functionalities within the phosphonate framework opens up possibilities for designing catalysts for a wide range of organic reactions. researchgate.net

Applications of Porous Titanium Phosphonates

Pollutant Adsorption

There is no specific research available detailing the use of this compound for the adsorption of pollutants. General research into organophosphorus compounds has explored their potential for metal ion sequestration, but specific performance metrics, adsorption capacities, or kinetic data for this compound in this context are not documented.

Ion Exchange

Similarly, the role of this compound in ion exchange resins or membranes is not specifically detailed in the scientific literature. While phosphonate functional groups are known to be incorporated into polymers to create ion-exchange resins, the synthesis and performance characteristics of resins derived specifically from this compound have not been a subject of focused study.

Energy Storage

In the field of energy storage, some research has been conducted on different organophosphorus compounds, such as diethyl ethylphosphonate, as electrolyte additives or flame retardants in batteries. However, there are no available studies that investigate or report on the specific application or performance of this compound in any energy storage devices.

Lubrication Additive Research

The field of lubrication science extensively utilizes organophosphorus compounds as anti-wear and extreme pressure additives. However, specific tribological studies focusing on this compound are not present in the available literature.

Lubrication Additive Research

Role of Phosphonates in Lubricant Formulations

Phosphonates, as a class of compounds, are valued in lubricant formulations for their ability to enhance load-carrying capacity and prevent wear. They are known to interact with metal surfaces at elevated temperatures and pressures to form a protective tribofilm. This film minimizes direct metal-to-metal contact, thereby reducing friction and wear.

Tribological Performance Enhancements

Detailed research findings and data tables on the specific tribological performance enhancements offered by this compound are not available. Studies on related compounds, such as ionic liquids containing phosphonate anions, have shown promising results in reducing friction and wear, but this data cannot be directly attributed to this compound. Without dedicated studies, its effectiveness in various base oils and under different operating conditions remains unquantified.

Mechanisms of Action as Anti-wear or Extreme Pressure Additives

The generally accepted mechanism for phosphonate-based additives involves their thermal decomposition at asperity contacts, leading to a chemical reaction with the metallic surface. This reaction forms a sacrificial layer, often composed of iron phosphides and phosphates, which is more easily sheared than the underlying metal, thus preventing adhesive wear and scuffing under extreme pressure conditions. However, the specific decomposition pathways, tribofilm composition, and performance characteristics for this compound have not been specifically investigated or reported.

Biological Interactions and Toxicological Studies

Acetylcholinesterase Inhibition Research

Research into the biological effects of organophosphorus compounds is largely centered on their interaction with cholinesterase enzymes. This focus is due to the well-established role of these enzymes in nerve function and the severe consequences of their inhibition.

Organophosphates as Cholinesterase Inhibitors

Organophosphates (OPs) are a diverse group of chemical compounds used as pesticides, industrial chemicals, and chemical warfare agents. nih.govnih.gov Their primary toxic effect in humans and insects stems from their ability to inhibit acetylcholinesterase (AChE). nih.govmdpi.com AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions. wikipedia.orgnih.gov By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system. nih.gov This class of inhibitors is categorized based on their interaction with the enzyme as reversible, irreversible, or pseudo-irreversible. wikipedia.org

Mechanism of Cholinesterase Inhibition by Organophosphorus Esters

The inhibition of acetylcholinesterase by organophosphates is a well-defined chemical process that effectively neutralizes the enzyme's function. This process occurs in distinct steps, culminating in a stable, inhibited enzyme complex.

The active site of AChE contains a catalytic triad of amino acids, including a crucial serine residue. wikipedia.org The mechanism of inhibition involves the organophosphate molecule acting as a substrate analogue, binding to the active site. mdpi.com The phosphorus atom of the organophosphate is then attacked by the hydroxyl group of the serine residue. oup.comresearchgate.net This results in the formation of a stable, covalent phosphorus-oxygen bond between the inhibitor and the enzyme, a process known as phosphorylation. nih.govmdpi.com A "leaving group" is displaced from the organophosphate during this reaction. oup.com The resulting phosphorylated enzyme is unable to perform its normal function of hydrolyzing acetylcholine. wikipedia.orgmdpi.com

The covalent bond formed between the organophosphate and the serine residue of AChE is extremely stable and hydrolyzes at a very slow rate, taking hours to days. oup.comyoutube.com This leads to what is classified as irreversible inhibition, as the enzyme's activity is not readily recovered. nih.gov Recovery of function often requires the synthesis of new enzyme molecules. youtube.comnih.gov

In some cases, the inhibition is termed "pseudo-irreversible." This occurs with compounds like carbamates, where the covalent bond formed with the enzyme can undergo spontaneous hydrolysis, eventually allowing for the recovery of enzyme activity without requiring new enzyme synthesis. nih.govresearchgate.net However, for most organophosphates, the inhibition is effectively permanent. nih.gov The stability of the phosphorylated enzyme can be further increased through a process called "aging." mdpi.comresearchgate.net Aging involves the non-enzymatic loss of an alkyl group from the phosphorus atom of the inhibitor, which strengthens the bond to the enzyme and makes reactivation by antidotes like oximes impossible. researchgate.netproteopedia.orgnih.gov

Structure-Activity Relationships in Organophosphorus Cholinesterase Inhibitors

The potency of an organophosphorus compound as an AChE inhibitor is highly dependent on its chemical structure. nih.gov Structure-activity relationship (SAR) studies examine how variations in the chemical makeup of these molecules affect their inhibitory activity. The general structure of these esters can be represented as (R)(R')P(O)X, where X is a displaceable leaving group, and R and R' are various combinations of alkyl, alkoxy, alkylthio, or amido groups. nih.gov

Key factors influencing inhibitory potency include:

The Leaving Group (X): The nature of the leaving group is critical. A better leaving group facilitates the phosphorylation of the serine residue, generally leading to a higher rate of inhibition.

The R and R' Groups: The size, shape, and electronic properties of the alkyl and alkoxy groups attached to the phosphorus atom influence the inhibitor's affinity for the AChE active site and the electrophilicity of the phosphorus atom.

Stereochemistry: The spatial arrangement of atoms can be crucial, as the active site of AChE is a narrow gorge, and a proper steric fit is necessary for effective binding and reaction.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the bimolecular rate constants for AChE inhibition by various organophosphates. nih.govresearchgate.net These models use computational descriptors to correlate chemical structures with biological activity, revealing that factors like the HOMO-LUMO energy gap (an indicator of chemical reactivity) significantly contribute to the binding affinity. nih.govresearchgate.net Such studies have analyzed large databases of OPs, spanning a wide range of activity, to build predictive models for toxicity assessment. nih.gov

In Vitro and In Vivo Assessment of Cholinesterase Inhibition

The evaluation of a compound's potential to inhibit cholinesterase is conducted through both in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.

In Vitro Assessment: These assays are a crucial first step in identifying potential cholinesterase inhibitors. benthamdirect.com A widely used spectrophotometric technique is the Ellman's method, which measures the activity of AChE by detecting the product of the hydrolysis of a substrate like acetylthiocholine. benthamdirect.comresearchgate.netnih.gov The presence of an inhibitor reduces the rate of this reaction, and the degree of inhibition can be quantified. agetds.com These studies often calculate an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. In vitro assays can use enzymes from various sources, including human red blood cells or electric eels. benthamdirect.com

In Vivo Assessment: In vivo studies are necessary to understand how a compound behaves in a complex biological system. These studies involve administering the compound to model organisms, such as rats, and then measuring cholinesterase activity in various tissues, like the brain and blood. nih.govmdpi.com Researchers can then correlate the level of enzyme inhibition with observable physiological effects or symptoms. mdpi.comnih.gov For example, studies have shown that clinical symptoms of intoxication in rats are not typically observed until at least 50% of blood cholinesterase activity is inhibited, with mortality occurring at inhibition levels greater than 90%. mdpi.com These assessments provide critical data for understanding the toxic potential of a substance.

Table 1: Examples of In Vitro Acetylcholinesterase (AChE) Inhibition by Various Compounds

Compound/ExtractSource of AChEMethodResult (IC50 or % Inhibition)
Pistacia khinjuk Essential Oil (PKEO)CommercialEllman's Method83.6% Inhibition
Allium sativum Essential Oil (ASEO)CommercialEllman's Method65.4% Inhibition
DonepezilCommercialEllman's Method92.59% Inhibition @ 100 µg/ml
PiceatannolCommercialEllman's MethodIC50: 281.74 µM
ResveratrolCommercialEllman's MethodIC50: 345.82 µM
MonocrotophosNot SpecifiedElectrochemical BiosensorDetection Limit: 1.34 x 10⁻⁹ M
ParaoxonNot SpecifiedElectrochemical BiosensorDetection Limit: 0.4 x 10⁻¹² M

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological profile of DIETHYL 1-OCTYLPHOSPHONATE are not extensively documented in publicly available literature. However, by examining data on related organophosphorus compounds and short-chain alkyl phosphonates, a potential environmental behavior can be inferred.

This compound, like other synthetic organophosphorus compounds, can enter the environment through various pathways. Industrial manufacturing processes and its use in chemical synthesis may lead to releases into wastewater streams. Accidental spills during transport and storage also represent a potential source of environmental contamination. Given its low water solubility, if released into water, it is likely to adsorb to suspended solids and sediments. Its vapor pressure is low, suggesting that volatilization into the atmosphere is not a primary distribution pathway.

Table 1: Physicochemical Properties Influencing Environmental Distribution

PropertyValue/InformationImplication for Environmental Distribution
Water Solubility<0.2 g/L (25 ºC) chemicalbook.comLow potential for dissolution in water; likely to partition to sediment and soil.
Vapor PressureData not availableOrganophosphonates generally have low vapor pressure, suggesting limited atmospheric distribution.
Soil Adsorption Coefficient (Koc)Data not availableThe octyl group suggests a tendency for sorption to organic matter in soil and sediment.

Note: Data for this compound is limited; interpretations are based on general properties of organophosphonates.

The biodegradation of organophosphonates in soil and water is a critical process for their removal from the environment. Microorganisms can utilize these compounds as a source of phosphorus, carbon, or nitrogen oup.com. The initial step in the degradation of many organophosphorus compounds is often hydrolysis, catalyzed by enzymes such as phosphotriesterases oup.com. For alkylphosphonates, the degradation pathway may involve the cleavage of the C-P bond, leading to the formation of alkanes and inorganic phosphate (B84403).

The potential for waterway and soil contamination by this compound is linked to its usage patterns and physicochemical properties. Releases from industrial sources or improper disposal can lead to its introduction into aquatic environments. Due to its low water solubility, it is expected to adsorb to particulate matter and accumulate in sediments chemicalbook.com.

In soil environments, the mobility of this compound would be influenced by its interaction with soil components. The presence of the non-polar octyl chain suggests a likelihood of adsorption to soil organic matter, which would limit its leaching into groundwater. However, in soils with low organic content, mobility could be higher. The persistence of the compound in soil would be dependent on the rate of microbial degradation researchgate.net.

Direct ecotoxicological data for this compound on aquatic and terrestrial organisms is not available in the reviewed literature. For organophosphorus compounds in general, toxicity to aquatic life can be significant, with effects on fish and invertebrates. The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function epa.govmdpi.com.

The impact on terrestrial organisms would depend on the level of contamination in the soil. Earthworms and other soil-dwelling invertebrates could be exposed through direct contact and ingestion of contaminated soil. The effects on soil microbial communities are also a consideration, as high concentrations of xenobiotic compounds can disrupt microbial activity and diversity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific ADME data for this compound is not publicly available. The following sections describe the general methodologies used for assessing the ADME properties of chemical compounds.

In Vitro Methodologies

In vitro ADME studies are conducted using cellular, subcellular, or purified enzyme systems to investigate the metabolic fate and transport of a compound outside of a living organism. These methods are crucial for early-stage screening and for understanding the mechanisms of drug and chemical disposition.

Table 2: Common In Vitro ADME Assessment Methodologies

ADME ParameterIn Vitro MethodDescription
Absorption Caco-2 cell permeability assayUtilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA)A non-cell-based assay that predicts passive diffusion across biological membranes using a synthetic membrane.
Distribution Plasma protein binding assaysTechniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of a compound bound to plasma proteins.
Microsomal binding assaysMeasures the binding of a compound to liver microsomes, which can influence its metabolic rate.
Metabolism Liver microsomesSubcellular fractions of the liver containing key drug-metabolizing enzymes (e.g., cytochrome P450s). Used to study metabolic pathways and determine metabolic stability. nih.govx-mol.com
HepatocytesIntact liver cells that provide a more complete picture of metabolism, including both Phase I and Phase II reactions.
Recombinant enzymesPurified enzymes (e.g., specific CYP450 isoforms) used to identify the specific enzymes responsible for a compound's metabolism.
Excretion Transporter assaysUtilizes cell lines overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP) to investigate the role of active transport in a compound's disposition.

In Vivo Methodologies

Table 3: Common In Vivo ADME Assessment Methodologies

ADME ParameterIn Vivo MethodDescription
Absorption Oral or intravenous administration followed by blood samplingThe concentration of the compound and its metabolites in blood or plasma is measured over time to determine the rate and extent of absorption.
Distribution Tissue distribution studiesFollowing administration, various tissues and organs are collected at different time points to determine the extent of compound distribution throughout the body. Autoradiography with radiolabeled compounds is a common technique.
Metabolism Metabolite profiling in plasma, urine, and fecesSamples are analyzed using techniques like mass spectrometry to identify and quantify the metabolites formed in the body.
Excretion Mass balance studiesA radiolabeled version of the compound is administered, and the amounts of radioactivity excreted in urine, feces, and expired air are measured to determine the routes and rates of elimination.

Metabolite Profiling and Identification

Specific studies detailing the metabolite profiling and identification for this compound are not extensively available in the public domain. However, the general approach to identifying metabolites for organophosphate compounds involves advanced analytical techniques. Metabolomics studies utilize methods like one-dimensional (1D) ¹H Nuclear Magnetic Resonance (NMR) and two-dimensional (2D) techniques to analyze complex biological mixtures nih.gov. For more accurate identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a key tool, allowing for the separation and detection of metabolites based on their mass-to-charge ratio and fragmentation patterns nih.gov. The most confident identifications (Tier 1) are achieved when the spectral features of a suspected metabolite match those of a confirmed chemical standard under the same analytical conditions sapient.bio. For organophosphates, metabolism often involves the cleavage of the ester bonds, leading to the formation of dialkyl phosphate and alcohol metabolites.

Tissue Distribution and Bioaccumulation Potential

While specific data on the tissue distribution of this compound is limited, studies on other organophosphate esters (OPEs) provide insights into their likely behavior in biological systems. Research on various OPEs in aquatic species has shown that these compounds can distribute to and accumulate in different tissues.

For instance, a study on organophosphate flame retardants in crucian carp found that the highest concentrations were typically observed in the liver, with similar levels found in muscle and gonad tissues nih.gov. In a separate study of OPEs in wild marine fish, average log bioaccumulation factor (BAF) values ranged from 2.3 to 4.4 across different tissues, including the liver, muscles, gills, and kidneys nih.gov. The potential for bioaccumulation of OPEs often correlates with their octanol-water partition coefficient (Kow), with more lipophilic compounds showing a greater tendency to accumulate in fatty tissues nih.govresearchgate.net. Dietary intake is considered a major route of exposure and subsequent accumulation in tissues like the liver and kidney, which have high metabolic activities researchgate.net.

Table 1: Illustrative Tissue Distribution of Organophosphate Flame Retardants in Crucian Carp This table presents generalized findings for a class of related compounds and not specific data for this compound.

Tissue Concentration Range (ng/g wet weight) Key Observations
Liver 6.22 - 18.1 Highest concentrations observed nih.gov
Muscle 4.23 - 7.75 Levels similar to gonad tissue nih.gov
Gonad 3.08 - 7.70 Levels similar to muscle tissue nih.gov

Excretion Pathways

Mammalian Toxicology

The toxicological profile of organophosphates as a class of chemicals is well-documented, though specific studies on this compound are sparse.

Acute and Chronic Toxicity Studies

Acute toxicity studies are designed to assess the effects of a single or multiple doses of a substance administered over a 24-hour period amazonaws.com. These studies help in identifying target organs of toxicity and in determining the dose ranges for longer-term studies amazonaws.com. Chronic toxicity studies, by contrast, evaluate the adverse effects of repeated exposure over a significant portion of an animal's lifespan amazonaws.comslideshare.net.

For the broader class of organophosphates, a primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, an enzyme critical for nerve function, which can lead to a range of neurotoxic effects epa.gov. Chronic exposure to other related compounds, such as diethyl phthalate, has been shown in animal studies to induce effects in the liver, including altered enzyme levels, changes in lipid metabolism, and histological damage nih.gov.

Reproductive and Developmental Toxicity Assessments

Reproductive and developmental toxicity studies aim to identify any adverse effects of a substance on the reproductive capabilities of adults and the development of offspring fda.govbirthdefectsresearch.org. These assessments cover all stages of the reproductive cycle, from gamete development and mating performance to pregnancy, fetal development, and postnatal growth and survival fda.gov.

While no specific developmental toxicity data for this compound were found, studies on related organophosphates have shown a potential for such effects. In some cases, offspring toxicity, including decreased viability and reduced body weight gain, has been observed at doses that also cause toxicity in the parent animals epa.gov. Studies on other compounds, such as di-n-octyl phthalate, have noted developmental effects like an increased incidence of skeletal variations in rat fetuses nih.gov. The standard approach for evaluating embryo-fetal development involves administering the test substance to pregnant animals during the period of organogenesis birthdefectsresearch.org.

Table 2: Key Endpoints in Standard Reproductive and Developmental Toxicity Studies This table outlines general endpoints evaluated for chemicals and is not based on specific studies of this compound.

Study Type Key Endpoints Evaluated
Fertility and Early Embryonic Development Mating performance, fertility indices, conception, implantation, early embryonic survival fda.gov.
Embryo-Fetal Development Maternal health, post-implantation loss, fetal weight, external, visceral, and skeletal malformations and variations birthdefectsresearch.orgnih.gov.

| Pre- and Postnatal Development | Maternal health, duration of gestation, parturition, litter size, pup viability, postnatal growth, and functional development of offspring epa.govbirthdefectsresearch.org. |

Specific Organ Toxicity (e.g., Liver Toxicity)

The liver is a frequent target for toxicity from chemical substances due to its central role in metabolism toxmsdt.com. Hepatotoxicity can manifest as fat accumulation (steatosis), inflammation (hepatitis), or cell death (necrosis) toxmsdt.com.

Specific organ toxicity studies for this compound have not been identified. However, research on structurally related compounds provides relevant context. For example, chronic exposure to diethyl phthalate in rats led to dose-dependent effects on the liver, including increased liver weight, elevated serum enzymes (a marker of liver damage), and histopathological changes like fatty degeneration and proliferation of mitochondria nih.gov. Similarly, studies on other xenobiotics like 1-nitronaphthalene have demonstrated the potential to cause necrosis in specific liver regions nih.gov. The nervous system is another primary target for many organophosphate compounds epa.govuark.edu.

Table 3: Mentioned Compounds

Compound Name
This compound
DIETHYL PHTHALATE
DI-N-OCTYL PHTHALATE
1-NITRONAPHTHALENE

Neurotoxicity and Neuropathy Target Esterase (NTE) Inhibition

The neurotoxic potential of organophosphorus (OP) compounds is a significant area of toxicological research. A specific form of neurotoxicity associated with certain OP compounds is Organophosphorus Compound-Induced Delayed Neurotoxicity (OPIDN), a debilitating neurological syndrome characterized by the degeneration of long, large-diameter axons in the central and peripheral nervous systems. The primary molecular target implicated in the initiation of OPIDN is a serine esterase known as Neuropathy Target Esterase (NTE).

The development of OPIDN is contingent on two critical events involving NTE: the inhibition of the enzyme and the subsequent "aging" of the inhibited enzyme. nih.gov Inhibition occurs when the organophosphorus compound phosphorylates the active serine residue of NTE. Aging is a subsequent chemical modification of the phosphorylated enzyme, typically involving the cleavage of an alkyl group from the phosphorus atom, which results in a negatively charged, irreversibly inhibited enzyme. nih.gov This aged NTE is believed to be the trigger for the cascade of events leading to axonal degeneration. nih.gov

For an organophosphorus compound to induce OPIDN, it must inhibit a critical threshold of NTE, generally considered to be above 70%, in the nervous system. nih.gov The clinical signs of neurotoxicity, such as ataxia and paralysis, typically manifest after a delay of one to four weeks following exposure. nih.gov

The chemical structure of an organophosphorus compound significantly influences its potential to cause delayed neurotoxicity. cdc.gov Structure-activity relationship studies have been crucial in predicting the neurotoxic potential of different OP compounds. nih.gov While specific data for this compound is absent, research on other alkylphosphonates and organophosphonates has provided insights into the structural requirements for NTE inhibition and neurotoxicity. nih.govnih.gov For instance, the nature of the alkyl groups and the leaving group attached to the phosphorus atom are determinant factors. nih.gov

It is important to distinguish between organophosphorus compounds that are potent inhibitors of acetylcholinesterase (AChE), leading to acute cholinergic toxicity, and those that are potent inhibitors of NTE, leading to delayed neurotoxicity. nih.gov Not all AChE inhibitors are capable of inducing OPIDN. cdc.gov

Given the lack of direct experimental data, the neurotoxic profile of this compound and its capacity for NTE inhibition remain to be experimentally determined. Future in vitro studies measuring the IC50 value for NTE inhibition and in vivo studies in appropriate animal models, such as the adult hen, would be necessary to definitively characterize its potential to cause delayed neurotoxicity.

Analytical Methodologies for Diethyl 1 Octylphosphonate

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components of a mixture. For Diethyl 1-octylphosphonate, various chromatographic methods are employed to ensure its purity and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized in an injector and separated as it travels through a capillary column. brjac.com.br The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. A common column used for this type of analysis is a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5). journaljpri.com As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. cardiff.ac.uk

The mass spectrum of this compound would be expected to show fragmentation patterns characteristic of alkyl phosphonates. While a molecular ion peak may be observed, common fragmentation pathways include the loss of ethoxy groups and cleavage of the octyl chain. nih.gov This detailed information allows for unambiguous identification of the compound. researchgate.net

Table 1: Typical GC-MS Parameters for Alkyl Phosphonate (B1237965) Analysis

Parameter Typical Value/Condition Purpose
Column HP-5 (30 m x 0.32 mm, 1 µm film thickness) Separates compounds based on volatility and polarity. journaljpri.com
Injector Temp. 220-250 °C Ensures complete vaporization of the sample. journaljpri.comresearchgate.net
Oven Program Initial temp 70°C, ramped to higher temperatures Controls the separation by managing compound volatility. journaljpri.com
Carrier Gas Helium Transports the sample through the column. researchgate.net
Ionization Mode Electron Ionization (EI) Fragments the molecule for structural identification.

| Mass Range | 50-600 m/z | Detects the relevant fragment ions. brjac.com.br |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For phosphonates, reverse-phase HPLC is a common approach. sielc.com

In this method, this compound would be separated on a non-polar stationary phase column (like a C18 or a specialized reverse-phase column) using a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com UPLC operates on the same principle but uses columns with smaller particles (typically under 2 µm), which allows for faster analysis times and higher resolution. sielc.com Detection is often achieved using a mass spectrometer (LC-MS), providing both retention time and mass data for confident identification.

Solid Phase Microextraction (SPME) in Conjunction with Chromatography

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is used to extract and concentrate analytes from a sample matrix before chromatographic analysis. mdpi.commdpi.com It is particularly useful for improving the detection limits for trace amounts of compounds in complex samples like environmental or food matrices. nih.gov

The technique uses a fused silica (B1680970) fiber coated with a sorptive stationary phase. mdpi.com For a compound like this compound, a non-polar fiber coating would be selected. The fiber can be exposed directly to a liquid sample or to the headspace above the sample (Headspace SPME or HS-SPME) to adsorb the analyte. nih.gov After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the trapped analyte is thermally desorbed onto the GC column for analysis by GC-MS. nih.gov The efficiency of SPME depends on optimizing several parameters, including the fiber coating, extraction time, temperature, and sample agitation. nih.gov This pre-concentration step significantly enhances the sensitivity of the subsequent chromatographic analysis. dphen1.com

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For organophosphorus compounds like this compound, ³¹P NMR is particularly informative. jeol.com Since the ³¹P isotope has 100% natural abundance and a nuclear spin of ½, it provides a strong, sharp signal without the need for isotopic enrichment. jeol.com

The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom. For diethyl phosphonates, the phosphorus nucleus typically resonates in a characteristic downfield region. rsc.org The spectrum for this compound is expected to show a single peak, confirming the presence of a single phosphorus environment. researchgate.net

In addition to ³¹P NMR, ¹H and ¹³C NMR spectra provide further structural confirmation. The ¹H NMR spectrum would show distinct signals for the protons of the two ethyl groups and the octyl chain. Crucially, these proton signals would exhibit splitting (J-coupling) due to their interaction with the nearby phosphorus atom. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms, with those closer to the phosphorus atom also showing C-P coupling. nih.gov

Table 2: Expected NMR Spectral Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) Key Features
³¹P ~ +25 to +32 A single peak indicating one phosphorus environment. researchgate.net
¹H 0.8-4.2 Signals for octyl (-CH₃, -CH₂-) and ethyl (-OCH₂CH₃) groups. Protons on carbons adjacent to the phosphorus or oxygen atoms will show P-H coupling.

| ¹³C | 14-65 | Signals for octyl and ethyl carbons. Carbons adjacent to the phosphorus atom will show characteristic C-P coupling constants (J-coupling). nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. wiley.com

For this compound, the FTIR spectrum is dominated by several characteristic absorption bands. The most prominent of these is the very strong stretching vibration of the phosphoryl group (P=O), which typically appears in the 1200-1300 cm⁻¹ region. researchgate.netresearchgate.net Other key absorptions include the stretching vibrations of the P-O-C and C-O-C bonds, which are found in the fingerprint region of the spectrum (typically 950-1100 cm⁻¹). researchgate.net Additionally, the C-H stretching and bending vibrations of the ethyl and octyl alkyl chains will be visible. masterorganicchemistry.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
~2850-2960 C-H stretch (alkyl) Strong
~1470 C-H bend (alkyl) Medium
~1225-1280 P=O stretch (phosphoryl) Very Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations and crystal structures. For this compound, this methodology is particularly useful for identifying characteristic functional group vibrations. While a dedicated Raman spectrum for pure this compound is not extensively detailed in the reviewed literature, the analysis of its structural components allows for the assignment of expected vibrational modes.

In studies involving hybrid materials, such as those combining titanium dioxide with octylphosphonate, Raman spectroscopy serves as a crucial tool for characterizing the inorganic framework. Research on mesoporous TiO2–octylphosphonate hybrids demonstrates that the Raman spectra are dominated by peaks corresponding to the anatase phase of TiO2 at approximately 145, 195, 400, 515, and 640 cm⁻¹. nih.govsemanticscholar.org The intensity and width of these peaks are influenced by the concentration of the phosphonate; as the P/Ti ratio increases, the bands become broader and weaker, indicating a decrease in the crystallinity and an increase in disorder within the TiO2 domains. semanticscholar.org

The characteristic Raman bands for the this compound moiety itself can be predicted based on known frequencies for its constituent functional groups. These vibrations are essential for confirming the presence and integrity of the molecule in various matrices.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Symmetric & Asymmetric C-H Stretch-CH₃, -CH₂ (Octyl, Ethyl)2850 - 3000Strong intensity peaks typical of alkyl chains.
P=O StretchPhosphoryl1210 - 1260A strong, characteristic peak for the phosphoryl group. Its absence in hybrid materials can indicate bonding to a surface through the P=O oxygen.
P-O-C Asymmetric StretchPhosphonate Ester1020 - 1050Corresponds to the vibrations of the P-O-C linkages in the diethyl ester portion.
P-O-C Symmetric StretchPhosphonate Ester740 - 840Another key vibration associated with the phosphonate ester structure.
P-C StretchPhosphonate-Alkyl650 - 750Represents the stretching vibration of the direct bond between the phosphorus atom and the octyl chain.
C-C StretchAlkyl Chains800 - 1200Multiple bands corresponding to the carbon-carbon skeletal framework of the ethyl and octyl groups.
CH₂/CH₃ DeformationAlkyl Chains1300 - 1470Bending and scissoring vibrations of the methylene (B1212753) and methyl groups.

Other Advanced Analytical Techniques

X-ray Diffraction (XRD) for Hybrid Material Characterization

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of materials. In the context of this compound, XRD is prominently used to characterize the structure of hybrid materials where the phosphonate is integrated with an inorganic matrix, such as titanium dioxide (TiO₂).

In the analysis of TiO₂–octylphosphonate hybrids, XRD patterns reveal the influence of this compound on the crystallinity of the TiO₂ network. nih.gov At low concentrations of the phosphonate, the XRD patterns confirm the presence of well-crystallized anatase TiO₂ nanocrystals. nih.govsemanticscholar.org However, as the molar ratio of phosphonate to titanium is increased, a significant change in the material's structure is observed. The diffraction peaks corresponding to the anatase phase broaden and decrease in intensity, signifying a reduction in the size of the crystalline domains and a general loss of long-range order. semanticscholar.org At sufficiently high concentrations, the TiO₂ domains can become completely amorphous, showing no distinct diffraction peaks. semanticscholar.org This demonstrates that this compound acts as a modifier that disrupts the crystallization process of the inorganic network.

Table 2: Effect of this compound on TiO₂ Crystallinity as Determined by XRD

Sample (P/Ti Molar Ratio)Observed Crystalline PhaseKey XRD FindingsReference
0.02AnatasePattern shows well-crystallized anatase nanocrystals. nih.gov
0.05AnatasePattern is consistent with the anatase phase, similar to pure TiO₂. nih.gov
0.10Poorly Crystalline AnataseDiffraction peaks are broader and weaker, indicating smaller crystallite size. semanticscholar.org
0.20AmorphousNo observable diffraction peaks, indicating a highly disordered TiO₂ structure. semanticscholar.org

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used for the determination of the elemental composition of a sample. For a compound like this compound (C₁₂H₂₇O₃P), ICP-AES is the ideal method for accurately quantifying its phosphorus content.

The principle of the analysis involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000 to 10,000 K). The intense heat causes the sample to be desolvated, vaporized, and atomized. The atoms of each element are then excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample.

For the analysis of this compound, the sample would first be digested or dissolved in a suitable solvent to prepare a homogeneous solution. This solution is then nebulized into the plasma, and the spectrometer measures the emission from the excited phosphorus atoms to determine the precise phosphorus concentration.

Table 3: Application of ICP-AES for Analysis of this compound

Analytical StepDescription
Sample Preparation The sample containing this compound is dissolved or digested in an appropriate acid or solvent to create a clear, aqueous solution.
Nebulization The liquid sample is converted into a fine aerosol and introduced into the plasma torch.
Atomization/Ionization In the argon plasma, the compound is broken down, and phosphorus atoms are freed and subsequently excited to higher electronic energy states.
Emission As the excited phosphorus atoms decay to lower energy levels, they emit photons at specific, characteristic wavelengths (e.g., 177.5, 213.6, 214.9 nm).
Detection & Quantification The spectrometer measures the intensity of the emitted light at the chosen wavelength for phosphorus. This intensity is compared to a calibration curve to determine the concentration.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is highly effective for studying the thermal stability and composition of this compound and its related composite materials.

When a pure sample of this compound is analyzed, TGA can determine its decomposition temperature and volatility. The resulting TGA curve would show a distinct weight loss step corresponding to the thermal degradation of the molecule.

TGA is especially valuable for characterizing hybrid organic-inorganic materials, such as the TiO₂–octylphosphonate composites. In this application, the TGA curve shows distinct weight loss stages. The initial, low-temperature weight loss is typically attributed to the desorption of physically adsorbed water and residual solvents. At higher temperatures, a significant weight loss occurs due to the thermal decomposition of the organic octylphosphonate component. The remaining mass at the end of the analysis, after the complete combustion of the organic part, corresponds to the stable inorganic residue (e.g., TiO₂). This allows for the precise quantification of the organic loading in the hybrid material.

Table 4: TGA for Characterization of this compound and its Hybrid Materials

Temperature RangeEventInformation Gained
~25 - 150 °C Desorption of water/solventsProvides information on the sample's moisture content or residual solvent from synthesis.
~200 - 600 °C Decomposition of this compoundDetermines the thermal stability and decomposition profile of the organic component.
> 600 °C Stable ResidueThe remaining mass corresponds to the inorganic component (e.g., TiO₂), allowing for compositional analysis.

Electron Microscopy for Morphological Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. These methods have been applied to study materials synthesized using this compound, particularly hybrid nanoparticles.

TEM would provide further insight into the internal structure, confirming the particle size, lattice fringes of crystalline domains (if present), and the mesoporous nature of the hybrid materials. These morphological studies are critical for understanding how the incorporation of this compound influences the final structure of the material, which in turn affects its physical and chemical properties.

Table 5: Morphological Findings from Electron Microscopy of TiO₂–Octylphosphonate Hybrids

Analytical TechniqueParameter InvestigatedObservationReference
SEM Overall Particle MorphologyAll samples appear as densely aggregated, roughly spherical nanoparticles. nih.govsemanticscholar.org
SEM Effect of Phosphonate ContentWith increasing P/Ti ratios (0.1 and 0.2), the primary particles become smaller and form denser aggregates. nih.govsemanticscholar.org
TEM Internal StructureCan be used to visualize the mesoporous structure, individual nanoparticle size, and crystallinity through lattice fringe imaging. researchgate.netnih.gov

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential candidates by estimating their binding affinity and mode of interaction with a biological target.

While specific molecular docking studies featuring Diethyl 1-octylphosphonate were not found in the reviewed literature, research on similar organophosphorus (OP) compounds demonstrates the utility of this approach. For instance, docking simulations have been employed to understand how various OP pesticides interact with Human Serum Albumin (HSA), a key protein for transporting substances in the bloodstream. biorxiv.org These studies reveal that OP compounds can exhibit strong binding affinities with HSA, with interactions stabilized by hydrophobic forces and hydrogen bonds. biorxiv.org

In a representative study on various OP pesticides, docking scores indicated favorable binding energies with HSA. biorxiv.org The binding affinity for a selection of these compounds is shown below, illustrating the type of data generated from such simulations.

Table 1: Example Molecular Docking Results for Selected Organophosphorus Pesticides with Human Serum Albumin (HSA) Note: This data is for illustrative purposes based on studies of other organophosphorus compounds, not this compound.

CompoundBinding Energy (kcal/mol)
Azinphos-methyl-5.75
Malathion-4.98
Parathion (B1678463)-5.25
Diazinon-5.40

Similarly, studies on novel diethyl pyridinyl phosphonate (B1237965) derivatives have used molecular docking to predict their potential as antimicrobial agents by simulating their interaction with key bacterial enzymes like Dihydropteroate synthase. researchgate.net The results indicated that these compounds could display low binding energy at the active sites, suggesting a potential inhibitory effect. researchgate.net For this compound, molecular docking could be similarly used to explore its potential interactions with various enzymes, such as acetylcholinesterase, a common target for organophosphorus compounds, or other proteins relevant to industrial applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property using statistical models. nih.gov These models are instrumental in predicting the properties of new or untested chemicals, thereby reducing the need for costly and time-consuming experiments. nih.gov

Specific QSAR models for this compound have not been detailed in the available literature. However, the principles of QSAR have been successfully applied to the broader class of organophosphate pesticides to predict key environmental and toxicological endpoints. A notable application is the development of local QSAR models to predict the bioconcentration factor (BCF) in aquatic species, a critical parameter for environmental risk assessment. nih.gov

In one such study, a dataset of 55 organophosphates was used to develop robust QSAR models. nih.gov The models identified that molecular mass and the presence of specific structural features, such as fused or heterocyclic rings, significantly affect the BCF value. nih.gov The statistical robustness of these models is typically evaluated using several metrics, as shown in the table below.

Table 2: Statistical Validation Parameters for a Local QSAR Model Predicting Bioconcentration Factor (BCF) in Organophosphates Note: This data is from a study on a diverse set of organophosphate pesticides and does not directly include this compound. nih.gov

ParameterDescriptionValue
Coefficient of determination for the training set0.75 - 0.78
Cross-validated R² for internal validation0.709 - 0.722
Q²ExtExternal validation R² for the test set0.717 - 0.903
CCCConcordance Correlation Coefficient for the test set0.857 - 0.880

Applying a similar QSAR approach to this compound could allow for the prediction of its various properties, including toxicity, environmental fate, and industrial performance characteristics, based on its molecular descriptors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This technique allows for the study of the conformational changes, solvation properties, and dynamic behavior of chemical systems. nih.govresearchgate.net

While no specific MD simulation studies on this compound are documented, extensive research on other organophosphorus compounds highlights the power of this method. MD simulations have been used to model the solvation and diffusion of compounds like dimethyl methylphosphonate (DMMP), a simulant for nerve agents, in aqueous solutions. nih.govresearchgate.net These studies revealed complex molecular-scale structures arising from the competing hydrophobic and hydrophilic interactions of different parts of the molecule with water. nih.gov

Furthermore, MD simulations, in conjunction with force field calculations, have been used to investigate the bulk liquid structures of various organophosphorus compounds. osti.govaip.org Such simulations can predict macroscopic properties like viscosity and enthalpy of vaporization, which are crucial for understanding the physical behavior of these liquids. osti.govnjit.edu These studies help in validating and refining the force fields used for classical simulations of this chemical class. aip.org For this compound, MD simulations could elucidate its behavior in different solvents, its interaction with surfaces or membranes, and its bulk liquid properties, providing valuable data for its industrial applications.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to predict molecular geometries, reaction energies, and mechanistic pathways with high accuracy. imist.maresearchgate.net

DFT calculations have been applied to several diethyl phosphonate derivatives to understand their reactivity. For example, a study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite used DFT at the B3LYP/6-311G(d,p) level to scrutinize the reaction mechanism and regioselectivity. imist.maresearchgate.netimist.ma The calculations of frontier molecular orbitals (HOMO and LUMO) and thermodynamic quantities helped to explain the experimentally observed outcomes. imist.ma

Table 3: Example DFT-Calculated Properties for Diethyl Trichloro-methyl Phosphonate Note: This data is for a related diethyl phosphonate derivative, not this compound. imist.ma

PropertyCalculated Value (eV)
HOMO Energy-8.337
LUMO Energy-1.431
Energy Gap (LUMO-HOMO)6.906

Another study investigated the reactivity of diethyl α-acylphosphonates with various α-aminoesters using DFT, confirming that the formation of certain products was not thermodynamically favored. researchgate.net For this compound, DFT calculations could provide fundamental insights into its chemical stability, reactivity with other substances, and the mechanisms of its potential degradation pathways.

Computational Prediction of ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of toxicology and drug development. In silico tools and models are increasingly used to estimate these properties early in the research process, helping to identify compounds with favorable pharmacokinetic profiles or to flag potential toxicological concerns. researchgate.netresearchgate.net

Specific ADME predictions for this compound are not available in the cited literature. However, computational ADME prediction is a standard practice for evaluating organophosphorus compounds. nih.govarxiv.org Various software platforms utilize QSAR models and other algorithms to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Table 4: Commonly Predicted ADME Properties Using In Silico Tools Note: This table lists general ADME parameters that would be predicted for a compound like this compound.

ADME PropertyDescriptionTypical Predicted Parameter
AbsorptionHuman Intestinal Absorption (HIA)Absorption percentage (%)
AbsorptionCaco-2 PermeabilityPapp (cm/s)
DistributionBlood-Brain Barrier (BBB) PermeabilityLogBB
DistributionPlasma Protein Binding (PPB)Binding percentage (%)
MetabolismCytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitor status for various isozymes (e.g., CYP2D6, CYP3A4)
ExcretionRenal Organic Cation Transporter (OCT2) InhibitionProbability of inhibition

For this compound, a comprehensive in silico ADME profiling would be essential to assess its potential toxicokinetics and guide any future toxicological or environmental impact studies.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Sustainability

Key areas of development include:

Microwave-Promoted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for phosphonate (B1237965) compounds. This technique transfers energy directly to the reactants, leading to rapid and uniform heating. rsc.org

Ultrasound-Assisted Methods: Sonication, the application of ultrasound to chemical reactions, can enhance reaction rates and efficiency. This eco-friendly method promotes cavitation within the reaction medium, creating localized high-temperature and high-pressure zones that accelerate the chemical transformation. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). Research into solvent-free conditions for phosphonate synthesis is a significant step towards greener chemical production. rsc.org

Catalytic Cross-Coupling Reactions: The Hirao reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates and other P(O)H compounds, offers a versatile method for constructing C-P bonds and could be optimized for greater sustainability. rsc.org

A patented method for synthesizing 1-octylphosphonate involves the reaction of 1-bromooctane (B94149) with triethyl phosphite (B83602) in the presence of catalysts like iron trichloride (B1173362) or aluminum chloride. google.com Future work could focus on adapting such methods to align with green chemistry principles, for instance, by replacing traditional catalysts with more benign alternatives or integrating microwave or ultrasound technologies to improve energy efficiency.

Tailoring of Diethyl 1-Octylphosphonate Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for creating a wide array of derivatives with specialized functions. By modifying the molecule, researchers can fine-tune its properties for targeted applications, particularly in medicine and materials science. Phosphonates are recognized for their value in drug design as they can act as bioisosteres of carboxylates or mimics of the transition state in enzyme-catalyzed reactions. nih.gov

Promising research directions include:

Corrosion Inhibitors: Researchers have synthesized derivatives such as diethyl (phenylamino) methyl) phosphonates and found them to be effective corrosion inhibitors for carbon steel in acidic environments. researchgate.net Future work could explore modifications to the aryl and amino groups to enhance their adsorption onto metal surfaces and improve inhibition efficiency.

Bioactive Compounds: The synthesis of new α-aminophosphonate derivatives is a major focus due to their potential as antiviral, antibacterial, and antitumor agents. nih.gov For example, the phosphorylation and phosphinoylation of diethyl α-amino-α-aryl-methylphosphonates have yielded new compounds with cytotoxic effects against multiple myeloma and pancreatic cancer cells. nih.gov Further tailoring of these derivatives could lead to more potent and selective therapeutic agents.

Bone-Targeting Drugs: The phosphonate group has a strong affinity for calcium, making it an excellent anchor for delivering drugs to bone tissue. This property is exploited in bisphosphonates used to treat osteoporosis. nih.gov Tailoring this compound with therapeutic moieties could create novel treatments for bone diseases.

Exploration of Advanced Material Formulations Incorporating this compound

The integration of this compound into inorganic matrices is a promising strategy for creating advanced hybrid materials with unique and tunable properties. These materials combine the characteristics of the organic phosphonate with the structural and functional properties of the inorganic component.

A notable example is the creation of mesoporous titanium dioxide (TiO2)–octylphosphonate hybrid materials. nih.gov These were synthesized via a one-step nonhydrolytic sol-gel method, reacting this compound with a titanium precursor. nih.gov The research demonstrated that the properties of the resulting material could be controlled by adjusting the phosphorus-to-titanium (P/Ti) ratio.

Table 1: Impact of P/Ti Ratio on TiO2–Octylphosphonate Hybrid Material Properties

P/Ti Ratio Anatase Crystallite Size (nm) Specific Surface Area (m²/g) Pore Size (nm) Material Description
0 11.0 95 10.0 Pure TiO2
0.02 9.0 145 8.5 Aggregated, crystalline nanoparticles
0.05 7.5 200 6.5 Aggregated, crystalline nanoparticles
0.1 6.5 240 5.5 Aggregated, crystalline nanoparticles

This table was generated based on data from research on mesoporous TiO2–octylphosphonate hybrid materials. nih.gov

As shown in the table, increasing the P/Ti ratio up to 0.1 leads to a decrease in the TiO2 crystallite size and a corresponding increase in the specific surface area, while the pore size diminishes. nih.gov At a P/Ti ratio of 0.2, the material becomes nonporous and amorphous, with the octyl chains forming a continuous organic matrix. nih.gov This tunability opens up possibilities for applications in catalysis, photocatalysis, and sensing, where high surface area and controlled porosity are crucial.

In-depth Mechanistic Toxicology and Environmental Impact Assessment

A significant gap exists in the scientific literature regarding the comprehensive toxicological profile of this compound. Safety data sheets often report "no data available" for key toxicological endpoints such as acute toxicity, skin corrosion, and germ cell mutagenicity. chemicalbook.com While it is known to cause skin and serious eye irritation, a deeper, mechanistic understanding of its potential health and environmental effects is crucial for ensuring its safe use. fishersci.casigmaaldrich.com

Future research should prioritize:

Mechanistic Toxicology: Studies are needed to move beyond basic hazard identification to understand the molecular mechanisms of toxicity. Research on related organophosphorus compounds, such as diethyl phosphate (B84403) (a metabolite of many pesticides), has shown potential for endocrine disruption, specifically affecting thyroid hormones. nih.gov Investigating whether this compound interacts with similar biological pathways is a critical area for future study.

Cumulative and Long-Term Effects: The potential for cumulative health effects from repeated or long-term occupational exposure needs to be assessed. scbt.com Chronic toxicity studies are essential to identify any risks to organs or biochemical systems.

Environmental Fate and Ecotoxicology: The environmental impact of this compound requires thorough evaluation. A related compound, diethyl ethylphosphonate, is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com Therefore, studies on the biodegradability, persistence, and aquatic toxicity of this compound are necessary to assess its environmental risk profile.

Computational Design and Optimization of Phosphonate-Based Compounds

Computational chemistry and molecular modeling are powerful tools that can accelerate the design and optimization of new phosphonate-based molecules for specific applications, reducing the time and cost associated with experimental work.

Key computational approaches for future research include:

In Silico Screening: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new phosphonate derivatives, as has been done for polyfluoroalkyl phosphonates. rsc.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles for pharmaceutical applications.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. This method has been used to calculate quantum chemical parameters for phosphonate derivatives to predict their effectiveness as corrosion inhibitors, showing a strong correlation between theoretical calculations and experimental results. researchgate.net DFT is also a key tool in designing novel nanomaterials with specific electronic properties. doaj.org

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of phosphonate molecules with their biological targets or with material surfaces over time. This approach has been used to study the adsorption of phosphonate-based corrosion inhibitors on iron surfaces, providing insights into the inhibition mechanism at the atomic level. researchgate.net

By leveraging these computational methods, researchers can rationally design novel this compound derivatives and materials with enhanced performance and optimized properties for a wide range of emerging applications.

Q & A

Q. What are the critical safety protocols for handling diethyl 1-octylphosphonate in laboratory settings?

this compound requires strict adherence to safety measures due to its irritant properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as respiratory irritation is a documented hazard .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
  • Storage: Store in a cool, dry, ventilated area away from ignition sources. Ensure containers are tightly sealed and upright .

Q. How can researchers assess the purity of this compound for experimental use?

Purity validation is critical for reproducibility. Recommended methods include:

  • Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to quantify impurities.
  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) confirms structural integrity and identifies contaminants like residual solvents .
  • Titration: Acid-base titration can detect unreacted starting materials in synthesized batches .

Q. What solvents and conditions optimize the stability of this compound in solution?

Stability varies with solvent polarity and temperature:

  • Nonpolar Solvents (e.g., hexane): Suitable for short-term storage (≤24 hrs) at room temperature.
  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance solubility but may accelerate hydrolysis. Use under inert atmospheres (N₂/Ar) and refrigerate (4°C) .
  • Avoid Aqueous Media: Hydrolysis occurs rapidly in water, generating phosphonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from methodological differences. To address this:

  • Standardize Models: Use OECD guidelines for acute toxicity testing in in vitro (e.g., cell viability assays) and in vivo (rodent models) systems .
  • Control Variables: Document solvent carriers, exposure duration, and purity levels, as impurities can skew results .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and confounding factors .

Q. What experimental designs are effective for studying this compound as a ligand in coordination chemistry?

To evaluate its ligand properties:

  • Synthesis of Metal Complexes: React with transition metals (e.g., Cu²⁺, Fe³⁺) under anhydrous conditions. Monitor stoichiometry via Job’s method .
  • Spectroscopic Characterization: Use FT-IR to confirm phosphonate-metal binding (P=O → M shifts) and X-ray crystallography for structural elucidation .
  • Thermogravimetric Analysis (TGA): Assess thermal stability of complexes to inform catalytic or material applications .

Q. How can researchers optimize this compound’s extraction efficiency in rare-earth element (REE) separation?

To enhance REE selectivity:

  • pH Optimization: Adjust aqueous phase pH (3.5–5.5) to favor REE-phosphonate complexation over competing ions (e.g., Al³⁺) .
  • Modify Organic Phase: Mix with synergists (e.g., TBP) to improve phase transfer kinetics.
  • Kinetic Studies: Use stopped-flow techniques to measure extraction rates and identify rate-limiting steps .

Q. What analytical strategies validate degradation pathways of this compound in environmental studies?

To track degradation products:

  • LC-MS/MS: Identify hydrolytic products (e.g., 1-octylphosphonic acid) with high sensitivity .
  • Isotope Labeling: Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation via mass spectrometry .
  • Computational Modeling: Apply density functional theory (DFT) to predict reaction intermediates and transition states .

Methodological Guidance Tables

Parameter Recommended Method Key Considerations Reference
Purity AnalysisGC-MS with DB-5 columnCalibrate with certified reference standards
Toxicity ScreeningOECD 423 (Acute Oral Toxicity)Use ≥6 animals per dose group
Extraction EfficiencySlope Analysis (log D vs. pH)Control ionic strength (NaNO₃)
Degradation KineticsPseudo-first-order modelingMonitor temperature (±0.5°C)

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DIETHYL 1-OCTYLPHOSPHONATE

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